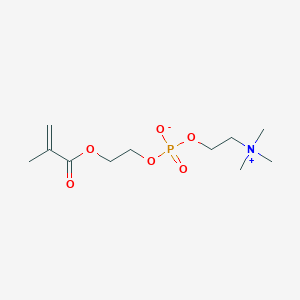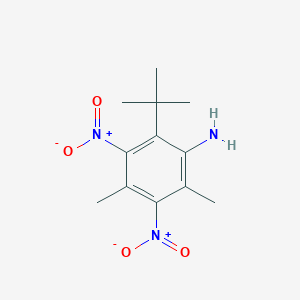
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro-, commonly known as TNT, is a highly explosive compound that has been widely used in military and industrial applications. TNT has been extensively studied due to its explosive properties and its impact on the environment. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of TNT in scientific research.
作用機序
TNT exerts its explosive properties by undergoing rapid decomposition when exposed to heat or shock. The decomposition of TNT releases a large amount of energy in the form of heat and gas. The gas produced by the decomposition of TNT creates a shock wave that can cause damage to surrounding structures and materials.
生化学的および生理学的効果
TNT has been shown to have toxic effects on living organisms. Exposure to TNT can cause damage to the liver, kidneys, and nervous system. TNT can also cause anemia and other blood disorders. The toxic effects of TNT are believed to be due to its ability to interfere with the normal function of enzymes and other cellular processes.
実験室実験の利点と制限
TNT has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. TNT is also highly stable and can be stored for long periods of time without degradation. However, the explosive nature of TNT makes it difficult to handle and requires specialized equipment and safety protocols.
将来の方向性
For research involving TNT include the development of new methods for safe disposal and the development of new materials for detecting and neutralizing explosives.
合成法
TNT can be synthesized by the nitration of toluene using a mixture of nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions. The resulting product is a yellow crystalline solid that is highly explosive.
科学的研究の応用
TNT has been used in scientific research as a model compound for studying the behavior of explosives and their effects on the environment. TNT can be used to simulate the effects of explosions on soil, water, and air. It has also been used as a tracer in environmental studies to track the movement of contaminants in soil and water.
特性
CAS番号 |
107342-67-6 |
|---|---|
製品名 |
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- |
分子式 |
C12H17N3O4 |
分子量 |
267.28 g/mol |
IUPAC名 |
2-tert-butyl-4,6-dimethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C12H17N3O4/c1-6-9(13)8(12(3,4)5)11(15(18)19)7(2)10(6)14(16)17/h13H2,1-5H3 |
InChIキー |
UXBYFHLORKKOAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N |
正規SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N |
その他のCAS番号 |
107342-67-6 |
同義語 |
2-AMINO-1-TERT-BUTYL-3,5-DIMETHYL-4,6-DINITROBENZENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)

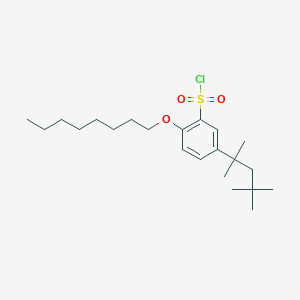




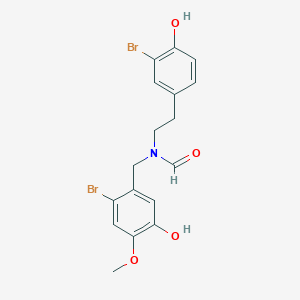


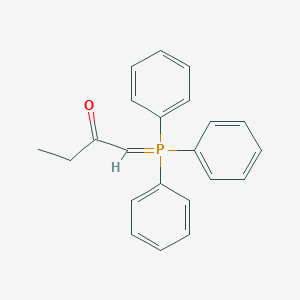
![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
